

5-Ethylpicolinic acid chemical properties and structure

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Compound of Interest

Compound Name: 5-Ethylpicolinic acid

Cat. No.: B021276

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An In-depth Technical Guide to the Chemical Properties and Structure of **5-Ethylpicolinic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **5-Ethylpicolinic acid**. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs, such as picolinic acid and 5-methylpicolinic acid, is included for comparative purposes.

Chemical Structure and Identifiers

5-Ethylpicolinic acid, with the IUPAC name 5-ethylpyridine-2-carboxylic acid, is a derivative of pyridine. It features a carboxylic acid group at the 2-position and an ethyl group at the 5-position of the pyridine ring.

Caption: 2D structure of **5-Ethylpicolinic acid**.

Table 1: Chemical Identifiers for **5-Ethylpicolinic Acid**

Identifier Type	Value
IUPAC Name	5-ethylpyridine-2-carboxylic acid
Molecular Formula	C ₈ H ₉ NO ₂ [1]
SMILES	<chem>CCC1=CC(=NC=C1)C(=O)O</chem>
InChI	InChI=1S/C ₈ H ₉ NO ₂ /c1-2-6-3-4-7(8(10)11)9-5-6/h3-5H,2H ₂ ,1H ₃ ,(H,10,11)
CAS Number	130513-35-4 (example, may not be assigned)

Physicochemical Properties

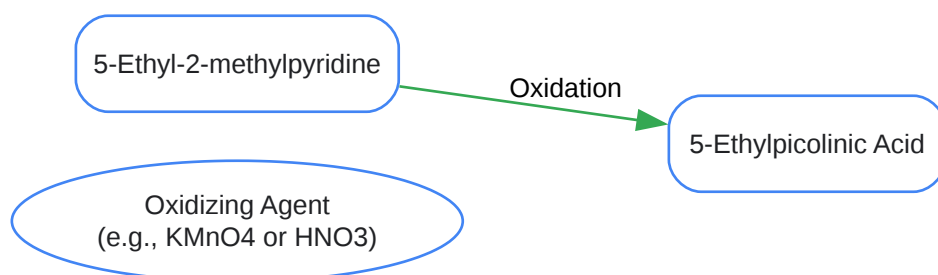
Quantitative physicochemical data for **5-Ethylpicolinic acid** is not readily available in the cited literature. The following table presents data for picolinic acid and 5-methylpicolinic acid to provide an estimate of the expected properties.

Table 2: Physicochemical Properties of **5-Ethylpicolinic Acid** and Related Compounds

Property	5-Ethylpicolinic Acid	Picolinic Acid (Analog)	5-Methylpicolinic Acid (Analog)
Molecular Weight (g/mol)	151.16	123.11[2]	137.14
Melting Point (°C)	Data not available	136.5[2]	164-166
Boiling Point (°C)	Data not available	Data not available	317.1 (Predicted)
pKa	Data not available	5.32 (in water at 25°C) [3]	1.11 (Predicted)
Solubility	Data not available	Very soluble in water; sparingly soluble in benzene, chloroform, diethyl ether.[3]	Data not available
LogP	1.4 (Predicted)	0.72[2]	1.1 (Predicted)

Proposed Synthesis Pathway

A plausible synthetic route to **5-Ethylpicolinic acid** involves the oxidation of 5-ethyl-2-methylpyridine (also known as 5-ethyl-2-picoline). This precursor is commercially available.



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Caption: Proposed synthesis of **5-Ethylpicolinic acid**.

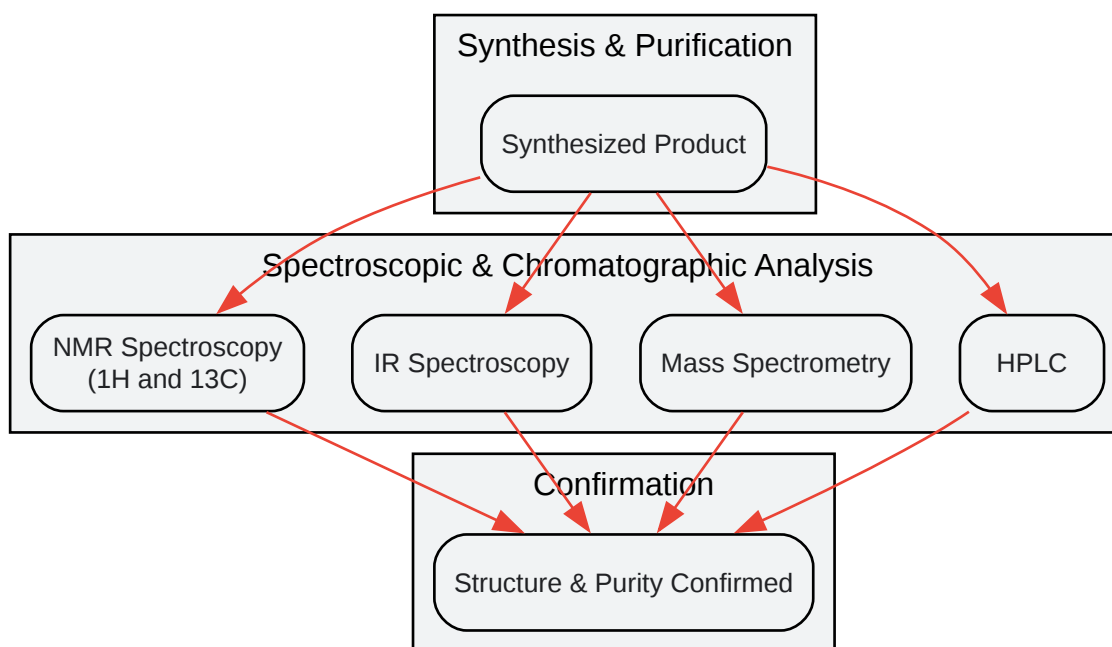
Experimental Protocol: Synthesis of 5-Ethylpicolinic Acid

This protocol is a general procedure based on the oxidation of alkyldiarynes.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-ethyl-2-methylpyridine in an appropriate solvent (e.g., water or a mixture of pyridine and water).
- **Oxidation:** Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄), to the solution. The reaction is typically exothermic, and the temperature should be controlled by external cooling.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified (e.g., with HCl) to precipitate the **5-Ethylpicolinic acid**.
- **Purification:** The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as water or ethanol.

Structural Characterization Workflow

The identity and purity of the synthesized **5-Ethylpicolinic acid** would be confirmed through a standard analytical workflow involving various spectroscopic and chromatographic techniques.



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Caption: General workflow for chemical characterization.

Experimental Protocols for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
 - Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
 - Expected Signals (¹H NMR): Signals corresponding to the aromatic protons on the pyridine ring, the carboxylic acid proton (typically a broad singlet at >10 ppm), and the ethyl group protons (a quartet and a triplet).

- Expected Signals (^{13}C NMR): Resonances for the carboxyl carbon (around 165-185 ppm), the aromatic carbons, and the carbons of the ethyl group.[4]
- Infrared (IR) Spectroscopy:
 - Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
 - Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} . [5]
 - Expected Absorptions: A very broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm^{-1}), a strong C=O stretch (around 1700 cm^{-1}), C-H stretches from the ethyl group and aromatic ring, and C=C and C=N stretches from the pyridine ring.[6][7]
- Mass Spectrometry (MS):
 - Sample Introduction: Introduce the sample into the mass spectrometer, for example, via electrospray ionization (ESI) or by preparing a volatile derivative (e.g., a trimethylsilyl ester) for gas chromatography-mass spectrometry (GC-MS).[8]
 - Data Acquisition: Obtain the mass spectrum.
 - Expected Ions: The molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ corresponding to the molecular weight of **5-Ethylpicolinic acid** (151.16 g/mol). Fragmentation patterns would likely show the loss of the carboxyl group and cleavage of the ethyl group.[9]
- High-Performance Liquid Chromatography (HPLC):
 - Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
 - Method: Use a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier like formic acid).
 - Analysis: Inject the sample and monitor the elution profile with a UV detector. This will determine the purity of the compound.

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